An In-depth Technical Guide to 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione (CAS: 65833-09-2)
An In-depth Technical Guide to 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione (CAS: 65833-09-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide class of compounds, is a molecule of significant interest in the fields of organic synthesis, polymer chemistry, and medicinal chemistry. Its structural architecture, featuring a pyrrole-2,5-dione core N-substituted with a 3,5-dimethylphenyl group, imparts unique physicochemical properties and a versatile reactivity profile. This technical guide provides a comprehensive overview of its synthesis, physicochemical characteristics, spectroscopic data, and potential biological applications, with a focus on its relevance to drug discovery and development. The 3,5-dimethylphenyl moiety introduces both steric hindrance and electron-donating effects, which can influence the compound's reactivity, solubility, and interactions with biological targets.[1]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione is fundamental for its application in research and development. The key physicochemical and spectroscopic data are summarized below.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 65833-09-2 | N/A |
| Molecular Formula | C₁₂H₁₁NO₂ | [2] |
| Molecular Weight | 201.22 g/mol | [2] |
| Melting Point | 107-111 °C | Supplier Data |
| Appearance | Not explicitly found | N/A |
| Solubility | Not explicitly found | N/A |
Spectroscopic Data
While specific spectra for 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione were not found in the searched literature, the expected characteristic spectroscopic features can be inferred from data on analogous compounds.
2.2.1. ¹H NMR Spectroscopy (Predicted)
The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the aromatic protons of the dimethylphenyl ring, the vinyl protons of the maleimide ring, and the methyl protons.
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Aromatic Protons (phenyl ring): Signals are anticipated in the aromatic region (typically δ 7.0-7.5 ppm). The substitution pattern of the 3,5-dimethylphenyl group will result in a specific splitting pattern.
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Vinyl Protons (maleimide ring): A singlet corresponding to the two equivalent protons on the maleimide double bond is expected, typically in the range of δ 6.5-7.0 ppm.
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Methyl Protons: A singlet for the six equivalent protons of the two methyl groups on the phenyl ring will likely appear in the upfield region (around δ 2.3 ppm).
2.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbons: Resonances for the two equivalent carbonyl carbons of the maleimide ring are expected to be in the downfield region, typically around δ 170 ppm.
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Aromatic Carbons: Signals for the carbons of the dimethylphenyl ring will appear in the aromatic region (δ 120-140 ppm). The carbons bearing the methyl groups and the carbon attached to the nitrogen will have distinct chemical shifts.
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Vinyl Carbons: The two equivalent carbons of the maleimide double bond are expected to resonate in the olefinic region (around δ 134 ppm).
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Methyl Carbons: A signal for the methyl carbons will be present in the upfield region (around δ 21 ppm).
2.2.3. Infrared (IR) Spectroscopy (Predicted)
The infrared (IR) spectrum is useful for identifying the key functional groups present in the molecule.
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C=O Stretching: Strong absorption bands characteristic of the imide carbonyl groups are expected in the region of 1700-1780 cm⁻¹. Often, two distinct bands are observed for the symmetric and asymmetric stretching of the carbonyls.
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C=C Stretching: A medium intensity band for the carbon-carbon double bond of the maleimide ring is anticipated around 1580-1640 cm⁻¹.
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C-N Stretching: A band corresponding to the C-N bond stretching of the imide is expected in the range of 1100-1300 cm⁻¹.
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Aromatic C-H and C=C Stretching: Absorptions characteristic of the aromatic ring will be present in the regions of 3000-3100 cm⁻¹ (C-H stretching) and 1450-1600 cm⁻¹ (C=C stretching).
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Aliphatic C-H Stretching: Bands corresponding to the C-H stretching of the methyl groups will be observed in the 2850-3000 cm⁻¹ region.
Synthesis and Experimental Protocols
The synthesis of N-aryl maleimides, including 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione, is typically achieved through a well-established two-step procedure.
General Synthesis Pathway
The synthesis involves the reaction of the corresponding aniline with maleic anhydride to form an N-arylmaleamic acid intermediate, followed by cyclodehydration to yield the final N-aryl maleimide.
Caption: General two-step synthesis of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione.
Detailed Experimental Protocol: Synthesis of N-Aryl Maleimides
This protocol is a general procedure adapted from the literature for the synthesis of N-substituted maleimides and can be applied for the preparation of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione.
Step 1: Formation of N-(3,5-Dimethylphenyl)maleamic Acid
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In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or acetone) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath.
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Slowly add a solution of 3,5-dimethylaniline (1.0 equivalent) in the same anhydrous solvent to the cooled maleic anhydride solution with continuous stirring.
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Allow the reaction mixture to stir at room temperature for several hours. The N-arylmaleamic acid intermediate often precipitates out of the solution.
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Collect the solid precipitate by vacuum filtration and wash with cold solvent. The intermediate can be used in the next step without further purification.
Step 2: Cyclodehydration to 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione
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Suspend the N-(3,5-Dimethylphenyl)maleamic acid intermediate in acetic anhydride (as both solvent and dehydrating agent).
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Add a catalytic amount of anhydrous sodium acetate.
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Heat the mixture with stirring (e.g., at 80-100 °C) for a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
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Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Caption: Experimental workflow for the synthesis of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione.
Potential Biological Activities and Applications in Drug Development
While specific biological studies on 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione are not extensively reported in the available literature, the broader class of N-substituted maleimides and pyrrole-2,5-dione derivatives has demonstrated a wide range of biological activities, suggesting potential avenues for investigation for this specific compound.
Enzyme Inhibition
N-substituted maleimides are known to act as inhibitors of various enzymes, often through covalent modification of cysteine residues in the active site.
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Potential as Kinase Inhibitors: The pyrrole-2,5-dione scaffold is present in some kinase inhibitors. The ability of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione to inhibit specific kinases could be a subject of future research.[1]
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Other Enzyme Targets: Derivatives of maleimide have been investigated as inhibitors of enzymes such as monoglyceride lipase (MGL) and prostaglandin endoperoxide synthases.
Anticancer, Anti-inflammatory, and Antimicrobial Properties
Derivatives of pyrrole-2,5-dione have shown promise in several therapeutic areas:
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Anticancer Activity: Some studies have reported that certain pyrrole-2,5-dione derivatives can inhibit the proliferation of cancer cells. For instance, some derivatives have shown up to 85% inhibition of peripheral blood mononuclear cell proliferation at high concentrations.[1]
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Anti-inflammatory Activity: The potential to suppress pro-inflammatory cytokines has been observed in macrophage cultures treated with related compounds.[1]
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Antimicrobial Activity: Natural and synthetic pyrrole derivatives have demonstrated effectiveness against various bacterial strains.[1]
Experimental Protocol: General Enzyme Inhibition Assay
The following is a general protocol for assessing the inhibitory activity of a compound like 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione against a target enzyme. This would need to be adapted based on the specific enzyme and substrate.
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Reagents and Materials:
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Target enzyme
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Substrate for the enzyme
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Assay buffer (specific to the enzyme)
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1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione (dissolved in a suitable solvent like DMSO)
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Positive control inhibitor
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96-well microplate
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Microplate reader
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Assay Procedure:
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Prepare a series of dilutions of the test compound in the assay buffer.
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In the wells of a microplate, add the assay buffer, the enzyme solution, and the test compound at various concentrations. Include wells with no inhibitor (negative control) and wells with the positive control inhibitor.
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Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding.
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Initiate the enzymatic reaction by adding the substrate to all wells.
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Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader. The wavelength will depend on the substrate and product.
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Calculate the initial reaction rates for each inhibitor concentration.
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Plot the percentage of enzyme inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
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Caption: General workflow for an enzyme inhibition assay.
Conclusion
1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione is a compound with a well-defined structure and accessible synthetic route. While specific experimental data on its spectroscopic properties and biological activities are not extensively documented in the public domain, its classification as an N-aryl maleimide places it within a class of compounds with significant potential in drug discovery and materials science. Further research is warranted to fully elucidate its physicochemical properties, spectroscopic profile, and to explore its potential as an inhibitor of various enzymes and as a therapeutic agent in areas such as oncology, inflammation, and infectious diseases. The protocols and data presented in this guide provide a foundational resource for researchers and scientists interested in investigating this promising molecule.
